molecular formula C12H12N2O3 B2388320 2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid CAS No. 298682-21-0

2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid

Cat. No.: B2388320
CAS No.: 298682-21-0
M. Wt: 232.239
InChI Key: LJHCOVCVTPGZNT-UHFFFAOYSA-N
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Description

2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid is a chemical compound with the molecular formula C12H12N2O3 It is known for its unique structure, which includes a phthalazinone core and a propionic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid typically involves the reaction of phthalic anhydride with methylamine to form 3-methylphthalazinone. This intermediate is then reacted with acrylonitrile under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propionic acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phthalazinone core is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)acetic acid: Similar structure but with an acetic acid side chain.

    4{4-[2-(3-methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetylamino]-benzyl}-piperazine-1-carboxylic acid tert-butyl ester: A phthalazinone derivative with additional functional groups.

Uniqueness

2-(3-Methyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-propionic acid is unique due to its specific propionic acid side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7(12(16)17)10-8-5-3-4-6-9(8)11(15)14(2)13-10/h3-7H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHCOVCVTPGZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN(C(=O)C2=CC=CC=C21)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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